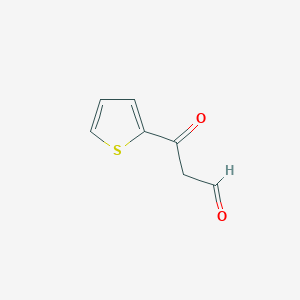
3-Oxo-3-(thiophen-2-YL)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3-(thiophen-2-YL)propanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a thiophene ring attached to a propanal group with an oxo substituent at the third position. It is widely used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(thiophen-2-YL)propanal can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with acetone in the presence of a base, followed by oxidation to form the desired product. Another method includes the use of thiophene-2-acetic acid, which undergoes a series of reactions including esterification, reduction, and oxidation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxo-3-(thiophen-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions include thiophene carboxylic acids, thiophene alcohols, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
3-Oxo-3-(thiophen-2-YL)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Wirkmechanismus
The mechanism of action of 3-Oxo-3-(thiophen-2-YL)propanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo redox reactions, influencing cellular redox states. The thiophene ring’s aromaticity allows it to interact with biological macromolecules, potentially modulating their functions .
Vergleich Mit ähnlichen Verbindungen
- 3-Oxo-3-(2-thienyl)propanenitrile
- 2-Thenoylacetonitrile
- 3-Oxo-3-(thiophen-2-yl)propanenitrile
Comparison: Compared to its similar compounds, 3-Oxo-3-(thiophen-2-YL)propanal is unique due to its specific functional groups, which confer distinct reactivity and properties. For instance, the presence of the oxo group at the third position enhances its electrophilic character, making it more reactive in certain chemical reactions .
Eigenschaften
Molekularformel |
C7H6O2S |
|---|---|
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
3-oxo-3-thiophen-2-ylpropanal |
InChI |
InChI=1S/C7H6O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,4-5H,3H2 |
InChI-Schlüssel |
LQTQQIDDCWXQRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)

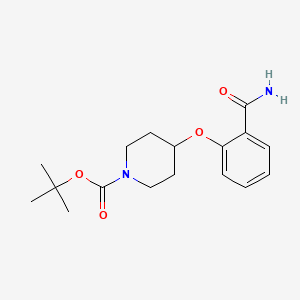
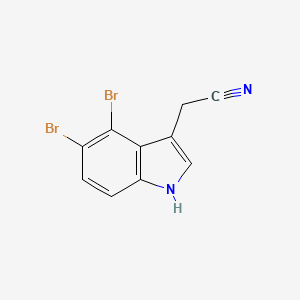
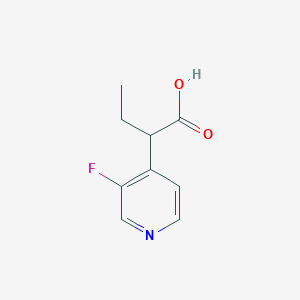
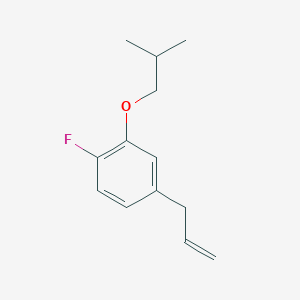
![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)
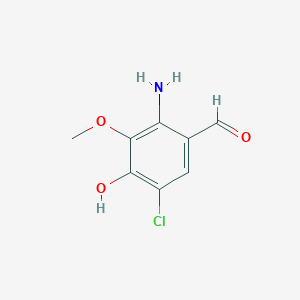
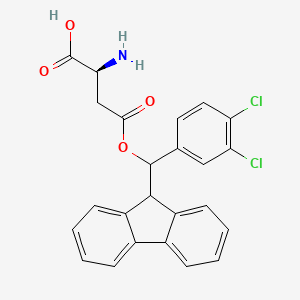


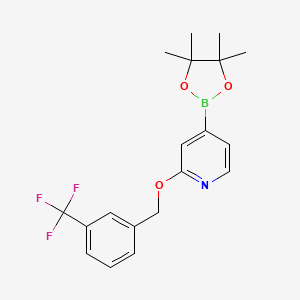

![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
